5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a molecular formula of C39H26N4O5 This compound features a pyrrole ring substituted with a nitrophenyl group and a pyrimidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of 4-nitrophenyl-substituted pyrrole with a pyrimidinetrione derivative . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles like amines or thiols can react with the compound in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidinetrione core can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- **5-[(1-{4-nitrophenyl}-1H-pyrrol-3-yl)methylene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- **4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzaldehyde
- **Methyl (2,4,5-trimethyl-1H-pyrrol-3-yl) ketone
Uniqueness
5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of a nitrophenyl-substituted pyrrole and a pyrimidinetrione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H10N4O5 |
---|---|
Molecular Weight |
326.26g/mol |
IUPAC Name |
5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H10N4O5/c20-13-12(14(21)17-15(22)16-13)8-11-2-1-7-18(11)9-3-5-10(6-4-9)19(23)24/h1-8H,(H2,16,17,20,21,22) |
InChI Key |
YAJOOPMUZNDVGB-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=C1)C=C2C(=O)NC(=O)NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CN(C(=C1)C=C2C(=O)NC(=O)NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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